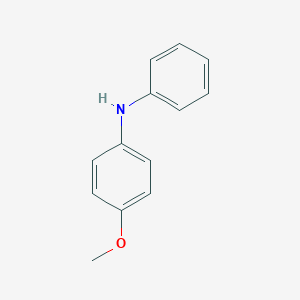

4-methoxy-N-phenylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHGSIGHEBGGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153017 | |

| Record name | N-Phenyl-p-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208-86-2 | |

| Record name | N-(4-Methoxyphenyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyl-p-anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1208-86-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenyl-p-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-p-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-methoxy-N-phenylaniline chemical properties and structure

An In-depth Technical Guide to 4-methoxy-N-phenylaniline

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental data for this compound. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this compound. The guide includes tabulated quantitative data, detailed experimental protocols for its synthesis, and a structural visualization to facilitate a thorough understanding of the molecule.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound have been compiled from various sources. These properties are essential for understanding the compound's behavior in different chemical and biological environments.

| Property | Value | Citation(s) |

| CAS Number | 1208-86-2 | |

| Molecular Formula | C₁₃H₁₃NO | |

| Molecular Weight | 199.25 g/mol | |

| Appearance | White Solid | |

| Melting Point | 379-380 K (106-107 °C) | |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | |

| XLogP3 | 3.1 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 3 | |

| Storage Conditions | 2- |

An In-Depth Technical Guide to the Synthesis of 4-methoxy-N-phenylaniline from 4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-methoxy-N-phenylaniline, a key intermediate in the development of various pharmaceuticals and functional materials. This document details the core methodologies, presents quantitative data in a structured format for easy comparison, and includes detailed experimental protocols for the most common and effective synthetic strategies.

Introduction

The synthesis of diarylamines, such as this compound, is a fundamental transformation in organic chemistry. These structural motifs are prevalent in a wide array of biologically active molecules and advanced materials. The target molecule, this compound, is typically synthesized by the formation of a carbon-nitrogen (C-N) bond between 4-methoxyaniline (p-anisidine) and a phenyl group donor. The two most prominent and widely employed methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. This guide will focus on these two key reactions, providing a comparative analysis of their reaction conditions, efficiency, and procedural details.

Core Synthetic Methodologies

The synthesis of this compound from 4-methoxyaniline is predominantly achieved through cross-coupling reactions. These methods involve the catalyzed reaction between the amino group of 4-methoxyaniline and an activated phenyl ring, typically an aryl halide.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. This method typically requires elevated temperatures and involves the coupling of an amine with an aryl halide.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction. It has gained widespread use due to its generally milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the Ullmann condensation.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound via the Ullmann condensation and a general protocol for the Buchwald-Hartwig amination.

Table 1: Ullmann Condensation Reaction Data

| Parameter | Value | Reference |

| Reactants | 4-methoxyaniline, Bromobenzene | [1] |

| Catalyst | Copper(I) iodide (catalytic amount) | [1] |

| Base | Anhydrous Potassium Carbonate | [1] |

| Solvent | Not specified | [1] |

| Temperature | Not specified (typically high) | |

| Reaction Time | Not specified | |

| Yield | 75% | [1] |

Table 2: Representative Buchwald-Hartwig Amination Reaction Data

| Parameter | Value | Reference |

| Reactants | 4-methoxyaniline, Aryl Bromide (1 equiv.) | [2] |

| Catalyst | Palladium(II) Acetate (0.05 equiv.) | [2] |

| Ligand | BINAP (0.08 equiv.) | [2] |

| Base | Cesium Carbonate (10 equiv.) | [2] |

| Solvent | Toluene | [2] |

| Temperature | 110 °C | [2] |

| Reaction Time | 8 hours | [2] |

| Yield | High (specific yield not provided) | [2] |

Experimental Protocols

Ullmann Condensation for the Synthesis of this compound[1]

Materials:

-

4-methoxyaniline (p-anisidine)

-

Bromobenzene

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

Appropriate solvent (e.g., nitrobenzene or dimethylformamide - though not specified in the reference)

-

Ethanol (for crystallization)

Procedure:

-

In a reaction vessel, combine 4-methoxyaniline, bromobenzene, anhydrous potassium carbonate, and a catalytic amount of copper(I) iodide.

-

Heat the reaction mixture under reflux for a sufficient period to ensure the completion of the reaction (monitoring by TLC is recommended).

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an appropriate work-up procedure to remove the catalyst and inorganic salts. This may involve filtration and extraction.

-

Purify the crude product. The reference suggests that colorless crystals suitable for X-ray analysis were grown from an absolute ethanol solution.

-

The reported yield for this procedure is 75%.

General Protocol for Buchwald-Hartwig Amination[2]

Materials:

-

4-methoxyaniline (p-anisidine) (1.5 equiv.)

-

Aryl bromide (e.g., bromobenzene) (1 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.)

-

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.08 equiv.)

-

Cesium Carbonate (Cs₂CO₃) (10 equiv.)

-

Toluene

Procedure:

-

In an oven-dried Schlenk tube, combine the aryl bromide (1 equiv.), 4-methoxyaniline (1.5 equiv.), cesium carbonate (10 equiv.), palladium(II) acetate (0.05 equiv.), and BINAP (0.08 equiv.).

-

Add toluene to the mixture.

-

Degas the reaction mixture by bubbling nitrogen or argon through the solution for several minutes.

-

Stir the mixture at 110 °C for 8 hours under a nitrogen atmosphere.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting mixture through a pad of Celite to remove the catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to obtain the desired this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic pathways for this compound.

Caption: General experimental workflow for synthesis.

References

Spectroscopic Analysis of 4-methoxy-N-phenylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-methoxy-N-phenylaniline, a molecule of interest in synthetic chemistry and drug discovery. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₃H₁₃NO, with a molecular weight of 199.25 g/mol . The spectroscopic data presented below are crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Data

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring protons. The data was acquired on a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.19 | dd | 8.4, 7.4 | 2H | Aromatic (ortho to -NH) |

| 7.05 | d | 8.1 | 2H | Aromatic (ortho to -OCH₃) |

| 6.88 | d | 7.9 | 2H | Aromatic (meta to -NH) |

| 6.86 – 6.77 | m | - | 3H | Aromatic (meta & para to -NH) |

| 5.49 | br s | - | 1H | -NH |

| 3.79 | s | - | 3H | -OCH₃ |

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The data was obtained on a 100 MHz instrument in CDCl₃.[1]

| Chemical Shift (δ) ppm | Assignment |

| 155.2 | Aromatic C-O |

| 145.0 | Aromatic C-N |

| 135.7 | Aromatic C-N (phenyl ring) |

| 129.2 | Aromatic C-H |

| 122.1 | Aromatic C-H |

| 119.5 | Aromatic C-H |

| 115.7 | Aromatic C-H |

| 114.6 | Aromatic C-H |

| 55.7 | -OCH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The following table lists the predicted characteristic IR absorption bands for this compound based on its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3350 - 3450 | N-H stretch | Secondary amine |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 3000 | C-H stretch | -OCH₃ |

| 1580 - 1620 | C=C stretch | Aromatic ring |

| 1450 - 1550 | C=C stretch | Aromatic ring |

| 1230 - 1270 | C-O stretch | Aryl ether |

| 1150 - 1250 | C-N stretch | Aromatic amine |

| 690 - 900 | C-H bend | Aromatic (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.

| m/z | Ion |

| 199 | [M+H]⁺ |

Experimental Workflow and Protocols

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For ¹H NMR, accurately weigh 5-25 mg of the this compound sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[2][3] The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), inside a clean vial.[2] The solution is then carefully transferred into a clean 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present.[4] The final sample height in the tube should be around 4-5 cm.[2]

-

Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent.[2] The magnetic field homogeneity is then optimized by a process called shimming to obtain sharp spectral lines. The probe is tuned to the specific nucleus being observed (¹H or ¹³C). For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope. A relaxation delay is used between scans to allow the nuclei to return to their equilibrium state.

-

Data Processing: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased and baseline corrected to produce the final presentable spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[5]

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method): A small amount of this compound (approximately 10-50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone. A drop of this solution is applied to a clean, dry salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Data Acquisition: The salt plate with the sample film is placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plate is typically recorded first. Then, the infrared spectrum of the sample is recorded. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each wavelength.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The x-axis is typically represented in wavenumbers (cm⁻¹), and the y-axis as percent transmittance or absorbance.

3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The this compound sample can be introduced into the mass spectrometer in several ways. For a pure solid, it can be introduced via a direct insertion probe and ionized using electron ionization (EI) or a softer ionization technique. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatograph (LC) or direct infusion into an electrospray ionization (ESI) source. In ESI, the sample solution is sprayed into the source, creating charged droplets from which ions are desorbed into the gas phase.

-

Mass Analysis: The generated ions are accelerated into the mass analyzer. The analyzer, which can be a quadrupole, time-of-flight (TOF), or ion trap, separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a signal proportional to the number of ions at each m/z value is recorded. The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest abundance is called the base peak and is assigned a relative intensity of 100%.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. 4-methoxy-2-methyl-N-phenylaniline | C14H15NO | CID 162461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzenamine, 4-methoxy- [webbook.nist.gov]

- 5. 4-methoxy-N-methyl-N-phenylaniline | C14H15NO | CID 3735178 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-methoxy-N-phenylaniline CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methoxy-N-phenylaniline, focusing on its chemical identity, physical properties, synthesis, and analytical characterization. This document is intended to serve as a valuable resource for professionals in research and development.

Core Data Presentation

The fundamental properties of this compound (CAS No. 1208-86-2) are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 1208-86-2 |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| Melting Point | 104-108 °C |

| Boiling Point | 335.8 °C at 760 mmHg |

| Appearance | White to off-white solid |

| Solubility | Soluble in ethanol and ether; limited solubility in water. |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through a cross-coupling reaction. The following sections detail a representative experimental protocol and the analytical methods for characterization.

Experimental Protocol: Synthesis via Ullmann Condensation

A prevalent method for the synthesis of this compound is the Ullmann condensation, which involves the copper-catalyzed reaction between an aryl halide and an amine.[1]

Materials:

-

4-methoxyaniline (p-anisidine)

-

Bromobenzene

-

Anhydrous potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

Anhydrous, high-boiling point solvent (e.g., N,N-dimethylformamide or 1,4-dioxane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyaniline, bromobenzene, anhydrous potassium carbonate, and a catalytic amount of copper(I) iodide.

-

Solvent Addition: Add the anhydrous solvent to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): δ 7.19 (dd, J = 8.4, 7.4 Hz, 2H), 7.05 (d, J = 8.1 Hz, 2H), 6.88 (d, J = 7.9 Hz, 2H), 6.86 – 6.77 (m, 3H), 5.49 (br s, 1H, NH), 3.79 (s, 3H).[2]

-

¹³C NMR (100 MHz, CDCl₃): δ 155.2, 145.0, 135.7, 129.2, 122.1, 119.5, 115.7, 114.6, 55.7.[2]

Mass Spectrometry (MS):

-

MS (ESI): m/z = 199 (M⁺ + H).[2]

Experimental Workflow

The logical flow from synthesis to characterization of this compound is depicted in the following diagram.

Caption: A flowchart illustrating the synthesis, purification, and analytical characterization of this compound.

Applications

This compound and its derivatives are valuable intermediates in various fields of chemical synthesis.

-

Dye Production: This compound serves as a precursor in the synthesis of certain dyes.[3][4]

-

Pharmaceuticals and Agrochemicals: It is utilized as an intermediate in the manufacturing of pharmaceuticals and pesticides.[3]

-

Antioxidant Properties: Derivatives of 4-methoxyphenylamine have shown potential as antioxidants.[5][6]

-

Organic Synthesis: It is a versatile building block in the synthesis of more complex organic molecules.

References

- 1. 4-Methoxy-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 4 Methoxy 2 Methyldiphenylamine, C14H15NO, 41317-15-1, Methoxymethyldiphenylamine, Diphenylamine(DPA/ANMT) [mallakchemicals.com]

- 4. ajer.org [ajer.org]

- 5. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of 4-methoxy-N-phenylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-phenylaniline, also known as N-phenyl-p-anisidine, is a substituted aromatic amine with potential applications in organic synthesis and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification processes, formulation development, and material fabrication. This technical guide provides a summary of the currently available solubility information for this compound and offers a detailed experimental protocol for the precise determination of its solubility in common organic solvents. While specific quantitative solubility data is not widely available in public literature, this guide equips researchers with the necessary methodology to generate this critical data in their own laboratories.

Qualitative Solubility Profile of this compound

| Solvent Class | Common Solvents | Predicted/Reported Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Very Slightly Soluble in Methanol | The methoxy and amine groups can participate in hydrogen bonding, but the large non-polar aromatic structure likely limits solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Slightly Soluble in DMSO | These solvents can engage in dipole-dipole interactions with the polar groups of the molecule. |

| Aromatic | Toluene, Benzene | Likely Soluble | The "like dissolves like" principle suggests good solubility due to the presence of two phenyl rings in the solute.[1] |

| Halogenated | Dichloromethane, Chloroform | Likely Soluble | These solvents are effective at dissolving a wide range of organic compounds. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data, the following detailed experimental protocol, based on the widely accepted shake-flask method followed by gravimetric analysis, is recommended.[3][4][5]

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or flasks with tight-sealing caps

-

Constant temperature orbital shaker or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed, dry evaporation dishes or beakers

-

Pipettes and other standard laboratory glassware

-

Drying oven

-

Desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature orbital shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.[6]

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact weight of the evaporation dish containing the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the solvent's boiling point.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute.

-

Repeat the drying and weighing steps until a constant weight is achieved, indicating all the solvent has been removed.[7][5]

-

-

Calculation of Solubility:

-

Weight of the solute: Subtract the initial weight of the empty evaporation dish from the final constant weight of the dish with the dried solute.

-

Weight of the solvent: Subtract the final weight of the dish with the dried solute from the weight of the dish with the filtered saturated solution.

-

Solubility ( g/100 g solvent):

Volume of solvent (mL) = Weight of solvent (g) / Density of solvent (g/mL) Solubility = (Weight of solute / Volume of solvent) * 100

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not readily found in the public domain, this technical guide provides a framework for researchers to understand its likely solubility behavior and to experimentally determine precise solubility values. The provided experimental protocol for the shake-flask method with gravimetric analysis is a robust and reliable approach for generating the necessary data to support research, development, and manufacturing activities involving this compound. Accurate solubility data is a cornerstone of efficient and successful chemical process development.

References

- 1. quora.com [quora.com]

- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. benchchem.com [benchchem.com]

- 7. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 4-methoxy-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 4-methoxy-N-phenylaniline, a compound of interest in various chemical and pharmaceutical research fields. The information presented herein is compiled from crystallographic studies and is intended to serve as a valuable resource for researchers and professionals in drug development and materials science.

Crystal Structure and Molecular Geometry

The single-crystal X-ray diffraction analysis of this compound (C₁₃H₁₃NO) reveals that it crystallizes in the orthorhombic system with the space group Pccn.[1] The crystal structure is stabilized by a network of intermolecular C—H⋯π and N—H⋯π interactions.[1][2]

The molecule consists of two benzene rings connected by a secondary amine linker, with a methoxy group attached to one of the phenyl rings. A key feature of its molecular geometry is the significant twist between the two aromatic rings. The dihedral angle between the planes of the two benzene rings is 59.9 (2)°.[1][2][3][4] In the crystal packing, the benzene rings of adjacent molecules are oriented nearly parallel or perpendicular to each other, with dihedral angles of 2.8 (2)° and 79.5 (2)°, respectively.[1]

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.24 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a | 15.090 (3) Å |

| b | 18.394 (4) Å |

| c | 7.596 (2) Å |

| Volume (V) | 2108.4 (8) ų |

| Z | 8 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 295 (2) K |

| Crystal Size | 0.05 × 0.03 × 0.02 mm |

| Absorption Coefficient (μ) | 0.08 mm⁻¹ |

Molecular Geometry Data

The defining characteristic of the molecular geometry of this compound is the relative orientation of its phenyl rings.

| Parameter | Value |

| Dihedral Angle between Benzene Rings | 59.9 (2)° |

Note: Detailed bond lengths and angles are available in the supplementary crystallographic information file (CIF) associated with the publication by Krzymiński et al., Acta Crystallographica Section E, 2009, 65(1), o152.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of 4-methoxyaniline (p-anisidine) and bromobenzene.[1]

Materials:

-

4-methoxyaniline

-

Bromobenzene

-

Anhydrous potassium carbonate (K₂CO₃)

-

Copper iodide (CuI)

-

Absolute ethanol

Procedure:

-

A mixture of 4-methoxyaniline, bromobenzene, anhydrous potassium carbonate, and a catalytic amount of copper iodide is prepared.

-

The reaction mixture is heated and stirred. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solid inorganic salts are removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

The crude this compound is purified by recrystallization from absolute ethanol to obtain colorless crystals suitable for X-ray diffraction analysis.[1]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Data Collection:

-

Instrument: Kuma KM-4 diffractometer[1]

-

Radiation: Mo Kα radiation (λ = 0.71073 Å)

-

Temperature: 295 (2) K

-

Data Collection Method: A suitable single crystal was mounted on the diffractometer. Intensity data were collected over a range of 2θ angles.

-

Reflections Collected: 2443[1]

-

Independent Reflections: 1851[1]

-

Absorption Correction: None was applied.[1]

Structure Solution and Refinement:

-

Structure Solution: The structure was solved using direct methods with the SHELXS97 program.[1]

-

Structure Refinement: The structure was refined by full-matrix least-squares on F² using the SHELXL97 program.[1]

-

Hydrogen Atoms: Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

-

Final R-indices [I > 2σ(I)]: R1 = 0.044, wR2 = 0.131[1]

Workflow Diagram

The following diagram illustrates the workflow for the determination of the crystal and molecular structure of this compound.

Caption: Workflow for Crystal Structure Determination.

References

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Analysis of 4-methoxy-N-phenylaniline

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 4-methoxy-N-phenylaniline, with a core focus on the analysis of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Understanding the energy and distribution of these orbitals is critical for predicting the molecule's chemical reactivity, electronic transitions, and potential applications in materials science and drug design.

The electronic character of this compound is significantly influenced by the interplay between the electron-donating methoxy (-OCH₃) group and the phenylamine scaffold. This guide details both computational and experimental methodologies used to elucidate these properties.

Computational Analysis: A Theoretical Approach

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of molecules.[1][2] It provides reliable predictions of molecular geometries, vibrational frequencies, and electronic characteristics such as HOMO and LUMO energy levels.[1]

A typical computational workflow for analyzing this compound involves the following steps:

-

Geometry Optimization: The initial 3D structure of the molecule is optimized to find its most stable energetic conformation. This is crucial as electronic properties are dependent on the molecular geometry. A common and effective method is the B3LYP hybrid functional combined with a robust basis set like 6-311++G(d,p).[3][4][5]

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties. The energies of the HOMO and LUMO orbitals are key outputs of this step.

-

Analysis of Results: The HOMO energy (EHOMO), LUMO energy (ELUMO), and the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) are analyzed. These values help in understanding the molecule's ionization potential, electron affinity, and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and easier electronic excitation.[4]

Below is a diagram illustrating the logical workflow for determining electronic properties through both computational and experimental approaches.

Caption: Workflow combining computational and experimental methods.

Experimental Analysis: Empirical Determination

Experimental techniques such as Cyclic Voltammetry (CV) and UV-Vis Spectroscopy are essential for validating computational predictions and providing empirical data on the electronic properties of molecules.[6]

Cyclic voltammetry is an electrochemical technique used to measure the redox properties of a compound, from which the HOMO and LUMO energy levels can be estimated.[7][8]

-

Preparation: A solution of this compound (typically ~1 mM) is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆).

-

Three-Electrode Setup: The experiment is conducted in an electrochemical cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: The potential is swept, and the resulting current is measured. The first oxidation potential (Eox) is determined from the resulting voltammogram.

-

HOMO Energy Estimation: The HOMO energy level can be estimated from the onset potential of the first oxidation peak (Eox(onset)) using an empirical formula. Often, a ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard.[8][9] The equation is:

-

EHOMO (eV) = - [Eox(onset) vs Fc/Fc⁺ + E(Fc/Fc⁺)]

-

Where E(Fc/Fc⁺) is the absolute energy level of the ferrocene standard, commonly taken as 4.8 eV below vacuum.[9]

-

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The energy of the HOMO-LUMO gap can be estimated from the absorption spectrum.[10][11]

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

-

Spectral Measurement: The solution is placed in a quartz cuvette, and its absorption spectrum is recorded over the UV-visible range (typically 200-800 nm).

-

Data Analysis: The wavelength of maximum absorption (λmax) is identified. For calculating the energy gap, the onset of the absorption band (λonset) is determined from the intersection of the tangent of the spectrum's long-wavelength edge with the baseline.

-

Optical Band Gap Calculation: The optical HOMO-LUMO gap (Eg) is calculated using the formula:

-

Eg (eV) = 1240 / λonset (nm)

-

The LUMO energy can then be estimated by combining the experimental results: ELUMO = EHOMO + Eg.[6]

Frontier Molecular Orbitals (HOMO-LUMO) Conceptualization

The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions.

-

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons.

-

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's stability and reactivity. A small gap is associated with high reactivity, low kinetic stability, and the ability to be polarized.

The primary electronic transition in a molecule like this compound is the excitation of an electron from the HOMO to the LUMO upon absorption of a photon with sufficient energy.

References

- 1. benchchem.com [benchchem.com]

- 2. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. youtube.com [youtube.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Probing the aggregated state of 4-(9-anthryl)-N,N-dimethylaniline by UV-vis absorption and fluorescence spectroscopy, microscopy, and crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Diphenylamine Core: A Technical Guide to Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical synthesis of substituted diphenylamines, a scaffold of paramount importance in medicinal chemistry and materials science. From its early discovery to the advent of modern catalytic methods, the synthesis of this privileged structure has been a key focus of chemical innovation. This document provides a detailed overview of seminal synthetic strategies, quantitative data on reaction parameters, comprehensive experimental protocols, and the logical framework of its application in targeting critical cellular signaling pathways.

Historical Perspective: From Aniline Dyes to Modern Catalysis

The journey of diphenylamine began in 1864 when A. W. Hofmann first identified it among the distillation products of aniline dyes.[1] Just two years later, French chemists reported its first purposeful synthesis.[1] Early applications were modest, with its use as a reagent for detecting nitrous and nitric acids emerging in the 1870s.[1] The true potential of the diphenylamine scaffold, however, would not be realized until the development of robust methods for its synthesis, which for decades posed a significant challenge to organic chemists.

Historically, the formation of the aryl C-N bond was arduous, often requiring harsh conditions with limited substrate scope and functional group tolerance.[2] The development of the Ullmann condensation in the early 20th century marked the first major breakthrough.[3][4] This copper-mediated reaction, while a significant advance, traditionally required high temperatures (often over 200 °C), stoichiometric amounts of copper, and high-boiling polar solvents, limiting its broad applicability.[4]

The landscape of C-N bond formation was revolutionized in the mid-1990s with the independent reports from Stephen Buchwald and John Hartwig.[2][5] The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, offered a far more general, efficient, and milder alternative.[2][5] This reaction's development has proceeded through several "generations" of catalyst systems, each expanding the scope to include a vast array of aryl halides (including chlorides), pseudohalides, and amines under increasingly gentle conditions.[2] It has largely replaced harsher methods and is now a cornerstone of modern medicinal and process chemistry.[2][6]

Core Synthetic Methodologies

The construction of substituted diphenylamines primarily relies on two powerful cross-coupling strategies: the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann Condensation & Goldberg Reaction

The Ullmann condensation is the classic copper-promoted reaction between an aryl halide and an amine (or alcohol/thiol).[4] The C-N bond-forming variant is often specifically referred to as the Goldberg reaction.[4] While historically requiring harsh conditions, modern protocols have introduced ligands and specialized copper sources to facilitate the reaction under milder temperatures.[7] This method remains a cost-effective and valuable tool, especially for large-scale industrial syntheses.[7][8]

This protocol describes a representative ligand-promoted Ullmann N-arylation.

Materials:

-

Aryl Iodide (1.0 mmol, 1.0 equiv.)

-

Substituted Aniline (1.5 mmol, 1.5 equiv.)

-

Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

-

N-Methylglycine (0.2 mmol, 20 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

-

Dimethyl Sulfoxide (DMSO) (1.0 mL)

Procedure:

-

To a dry reaction vial, add CuI (19.0 mg), N-methylglycine (17.8 mg), and K₃PO₄ (424.6 mg).

-

Seal the vial with a septum and purge with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add the aryl iodide (1.0 mmol) and the substituted aniline (1.5 mmol) to the vial.

-

Add DMSO (1.0 mL) via syringe.

-

Place the vial in a preheated oil bath or heating block at 80-120 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired substituted diphenylamine.[9]

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the preeminent method for the synthesis of aryl amines, prized for its exceptional scope and mild conditions.[5] The reaction relies on a palladium catalyst, a phosphine-based ligand, and a base to couple an amine with an aryl halide or triflate.[5] The choice of ligand is critical and has been the focus of intense research to overcome challenges such as coupling sterically hindered substrates or using less reactive aryl chlorides.[5]

This protocol describes a representative amination using a common palladium precatalyst and phosphine ligand.

Materials:

-

Aryl Chloride (4.22 mmol, 1.0 equiv.)

-

Substituted Aniline (or other amine) (6.33 mmol, 1.5 equiv.)

-

Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (36 mg, 0.0633 mmol, 1.5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (60 mg, 0.127 mmol, 3.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (811 mg, 8.44 mmol, 2.0 equiv.)

-

Toluene (5 mL, degassed)

Procedure:

-

In an oven-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen), charge Pd(dba)₂ (36 mg), XPhos (60 mg), and NaOtBu (811 mg).

-

Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

-

Add the aryl chloride (0.5 mL, 4.22 mmol) and the substituted aniline (1.5 equiv.) in one portion.

-

Heat the resulting mixture to reflux (approx. 110 °C) and stir for 6-12 hours. Monitor the reaction by GC-MS or TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water (10 mL).

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the target diphenylamine.

Quantitative Data Summary

The efficiency of both the Ullmann and Buchwald-Hartwig reactions is highly dependent on the specific substrates, catalyst system, and reaction conditions. The following tables provide a comparative summary of representative data for the synthesis of substituted diphenylamines.

Table 1: Comparison of Ullmann Condensation Conditions for N-Arylation

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| Iodobenzene | Piperidine | CuI (10) | N-Methylglycine (20) | K₃PO₄ (2) | DMSO | 80 | >98 |

| 4-Iodotoluene | Aniline | CuI (5) | L-Proline (10) | K₂CO₃ (2) | DMSO | 90 | 85 |

| 2-Bromobenzoic Acid | Aniline | Cu₂O (10) | Phenanthroline (20) | K₂CO₃ (2) | NMP | 150 | 78 |

| 4-Chloronitrobenzene | Morpholine | CuO-NPs (3) | None | KOH (2) | DMAc | RT | 92 |

Data compiled from representative literature.[9][10] Yields are for isolated products. NMP = N-Methyl-2-pyrrolidone, DMAc = N,N-Dimethylacetamide, NPs = Nanoparticles, RT = Room Temperature.

Table 2: Comparison of Buchwald-Hartwig Amination Conditions for N-Arylation

| Aryl Halide/Triflate | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 110 | 94 |

| Bromobenzene | Aniline | Pd₂(dba)₃ (1.0) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 80 | 97 |

| 4-tert-Butyl-bromobenzene | Diphenylamine | Pd(OAc)₂ (2.0) | P(o-tolyl)₃ (4.0) | Cs₂CO₃ (1.4) | Toluene | 100 | 88 |

| 1-Bromo-4-methoxybenzene | N-Methylaniline | Pd₂(dba)₃ (1.0) | XPhos (2.0) | K₃PO₄ (2.0) | Dioxane | 100 | 95 |

Data compiled from representative literature.[11] Yields are for isolated products. dba = dibenzylideneacetone, BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl.

Visualization of Workflows and Pathways

Logical Workflow for Synthesis and Characterization

The development of novel substituted diphenylamine derivatives follows a structured workflow from synthesis to final characterization. This process ensures the efficient creation and validation of new chemical entities.

Application in Drug Discovery: Targeting Signaling Pathways

Substituted diphenylamines are a cornerstone scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.[12] They often function by competing with ATP at the kinase's binding site. A prime example is their application as inhibitors of the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival, and is frequently hyperactivated in human cancers.[12][13]

This diagram illustrates how a dual PI3K/mTOR inhibitor, a class of drugs for which the diphenylamine scaffold is common, can block the signaling cascade at two critical nodes (PI3K and mTORC1).[12] This dual inhibition prevents the downstream signals that promote uncontrolled cell growth and survival, which are hallmarks of cancer.[12][14]

References

- 1. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. api.pageplace.de [api.pageplace.de]

- 7. benchchem.com [benchchem.com]

- 8. people.umass.edu [people.umass.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 11. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-Methoxy-N-phenylaniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxy-N-phenylaniline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The presence of the methoxy group and the diphenylamine core contributes to favorable pharmacokinetic and pharmacodynamic properties, making these compounds promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the current research on the anticancer, anti-inflammatory, antimicrobial, and antioxidant activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, targeting key pathways involved in cell proliferation, survival, and metastasis. The cytotoxic effects of these compounds have been evaluated against a variety of cancer cell lines, with several derivatives showing potent activity.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various this compound derivatives is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values highlight the potency of these compounds against different cancer cell lines.

| Derivative Class | Compound | Target Cell Line | IC50 (µM) | Reference |

| Phenoxy-N-phenylanilines | 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline | HT29 (Colon) | 0.32 | [1] |

| HCT 15 (Colon) | 0.51 | [1] | ||

| N-phenylpyrazolines | Compound 2e | HeLa (Cervical) | - | [2] |

| Compound 2d | WiDr (Colon) | - | [2] | |

| Compound 2f | MCF-7 (Breast) | - | [2] | |

| Compound 2g | Multiple cell lines | Broad spectrum | [2] | |

| 5,6,7-trimethoxy-N-phenyl-4-aminoquinazolines | Compound 6x | PC3 (Prostate) | 6.2 ± 0.9 | [3] |

| BGC823 (Gastric) | 3.2 ± 0.1 | [3] | ||

| Bcap37 (Breast) | 3.1 ± 0.1 | [3] | ||

| 4-anilino-6,7-dimethoxy quinazolines | Compound RB1 | HCT116 (Colon) | Potent | |

| K562 (Leukemia) | Potent | |||

| SKBR3 (Breast) | Potent |

Note: Some IC50 values were not explicitly provided in the source abstracts and are noted as "-" or "Potent". Further investigation of the full-text articles would be required for precise values.

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are mediated through the inhibition of several critical signaling pathways.

The proto-oncogene c-Myc is a key regulator of cell proliferation and is often dysregulated in cancer. Certain phenoxy-N-phenylaniline derivatives have been shown to inhibit the dimerization of c-Myc with its partner protein Max, which is essential for its transcriptional activity. This disruption prevents the binding of the c-Myc/Max heterodimer to DNA, leading to the downregulation of c-Myc target genes and subsequent inhibition of cell proliferation and induction of apoptosis.[1][4]

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. Overexpression or mutation of EGFR is common in many cancers. N-phenylpyrazoline derivatives have been identified as potent inhibitors of EGFR.[2][5][6] These compounds likely bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK pathway, ultimately leading to decreased cell proliferation.

The Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) are key components of the MAPK/ERK pathway, which is downstream of EGFR and other growth factor receptors. This pathway is critical for cell proliferation and survival. 5,6,7-trimethoxy-N-phenyl-4-aminoquinazoline derivatives have been shown to strongly inhibit the phosphorylation of ERK1/2 induced by EGF, suggesting that their anticancer mechanism involves the blockade of this crucial signaling cascade.[3][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., HT29, PC3, HeLa)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds are serially diluted in culture medium to various concentrations. The medium from the cell plates is removed and replaced with 100 µL of the medium containing the test compounds. A vehicle control (DMSO) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, 10 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of various diseases, including cancer and neurodegenerative disorders. Certain this compound derivatives have shown promising anti-inflammatory properties.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of selected derivatives is presented in Table 2, focusing on the inhibition of key inflammatory mediators.

| Derivative | Assay | Target/Cell Line | IC50 (µM) | Reference |

| N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline (BL-M) | NF-κB Inhibition | LPS-stimulated BV2 microglial cells | - | [8] |

| Nitric Oxide (NO) Production | LPS-stimulated BV2 microglial cells | - | [8] | |

| TNF-α Production | LPS-stimulated BV2 microglial cells | - | [8] | |

| IL-6 Production | LPS-stimulated BV2 microglial cells | - | [8] | |

| 2-(furan-2-yl)-4-phenoxyquinoline derivative (Compound 6) | TNF-α Formation | - | 2.3 | [9] |

Note: Specific IC50 values for BL-M were not provided in the abstract and are denoted by "-".

Mechanism of Anti-inflammatory Action: NF-κB Signaling Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The derivative N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline (BL-M) has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB translocation and the subsequent production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[8][10]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the ability of compounds to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

96-well plates

-

Lipopolysaccharide (LPS)

-

This compound derivatives

-

Griess Reagent (Component A: sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Microplate reader

Procedure:

-

Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Griess Reaction: Griess Reagent Component A is added to the supernatant, followed by a short incubation, and then Component B is added.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Antimicrobial and Antioxidant Activities

Antimicrobial Activity

Derivatives of this compound have also been explored for their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 3: Antimicrobial Activity of this compound Related Derivatives

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Carbazole Derivatives | Derivative with 5-fluoroindole and N-(dimethylamino)propyl amide chain | S. aureus | 3.9 - 31.2 | [11] |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. aureus ATCC 6358 | 30 | [11] | |

| S. epidermidis ATCC 12228 | 50 | [11] | ||

| S. pyogenes ATCC 19615 | 40 | [11] |

Experimental Protocol: Microbroth Dilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Test compounds

-

Inoculum suspension standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Activity

The antioxidant potential of this compound derivatives is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for this purpose.

Table 4: Antioxidant Activity of Related Methoxy-containing Compounds

| Compound Class | Assay | IC50 | Reference |

| Methoxyphenols (e.g., Eugenol) | DPPH Radical Scavenging | - | |

| Methoxyphenols (e.g., Vanillin) | DPPH Radical Scavenging | - |

Note: Specific IC50 values for these general classes were not detailed in the provided search results and would require further literature review.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Test compounds

-

Methanol

-

Microplate reader or spectrophotometer

Procedure:

-

Reaction Mixture: A solution of the test compound at various concentrations is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm.

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Synthesis of Key Derivatives

The synthesis of this compound derivatives often involves multi-step reactions. Below are generalized schemes for the synthesis of some of the discussed classes of compounds.

Synthesis of N-phenylpyrazolines

N-phenylpyrazoline derivatives can be synthesized via a cyclocondensation reaction between a chalcone and phenylhydrazine. The chalcone precursor is typically formed through a Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde.

Synthesis of 4-Aminoquinazoline Derivatives

The synthesis of 4-aminoquinazoline derivatives often starts from anthranilic acid derivatives. A key step is the nucleophilic substitution of a 4-chloroquinazoline intermediate with the desired aniline.

Conclusion

The this compound scaffold serves as a versatile platform for the development of a wide range of biologically active compounds. The derivatives discussed in this guide demonstrate significant potential in oncology and inflammatory diseases, with well-defined mechanisms of action involving the inhibition of key signaling pathways such as c-Myc, EGFR, and NF-κB. Further research into the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies will be crucial in translating the therapeutic potential of these promising compounds into clinical applications. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate further investigation and development in this exciting area of medicinal chemistry.

References

- 1. Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Potent EGFR Inhibitor, N-Phenyl Pyrazoline Derivative Suppresses Aggressiveness and Cancer Stem Cell-Like Phenotype of Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of a novel c-Myc inhibitor against colorectal cancer via blocking c-Myc/Max heterodimerization and disturbing its DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A novel class of potent NF-kappaB signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermochemical Data and Stability of 4-methoxy-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties and assess the stability of 4-methoxy-N-phenylaniline. Due to the limited availability of direct experimental thermochemical data for this specific compound, this document focuses on the established experimental and computational protocols that are applied to characterize similar molecules. Data for the related compound, 4-methoxyaniline (p-anisidine), is included for comparative purposes.

Thermochemical Data

The thermochemical properties of a compound are crucial for understanding its energy content and behavior in chemical reactions. Key parameters include the standard enthalpy of formation, enthalpy of combustion, and enthalpy of sublimation.

Data Presentation

| Property | 4-methoxyaniline (p-Anisidine) | This compound |

| Molecular Formula | C₇H₉NO[1][2] | C₁₃H₁₃NO |

| Molar Mass | 123.15 g·mol⁻¹[1][2] | 199.25 g·mol⁻¹ |

| Melting Point | 56-59 °C[1][3] | Data not available |

| Boiling Point | 243 °C[1][4] | Data not available |

| Vapor Pressure | 3.99 Pa at 20 °C[5] | Data not available |

| Standard Enthalpy of Formation (gas) | Data not available | Data not available |

| Standard Enthalpy of Combustion (solid) | Data not available | Data not available |

| Enthalpy of Sublimation | Data not available | Data not available |

Note: The absence of data for this compound highlights the need for the experimental and computational studies outlined in this guide.

Experimental Protocols for Thermochemical Data Determination

To obtain the thermochemical data for this compound, the following established experimental protocols are recommended.

2.1. Synthesis and Purification

The synthesis of this compound can be achieved through various organic synthesis routes, such as the Buchwald-Hartwig amination of 4-bromoanisole with aniline or the reaction of 4-methoxyaniline with a suitable phenylating agent. The purity of the synthesized compound is paramount for accurate thermochemical measurements. Purification is typically achieved by recrystallization or column chromatography, with the final purity being verified by techniques such as NMR, mass spectrometry, and elemental analysis.

2.2. Combustion Calorimetry

The standard enthalpy of combustion (Δc H°) is determined using a bomb calorimeter.[6][7][8][9][10]

-

Apparatus: A high-precision isoperibol bomb calorimeter.

-

Procedure:

-

A pellet of a known mass of purified this compound is placed in a crucible inside a combustion bomb.

-

The bomb is sealed and pressurized with a known excess of pure oxygen.

-

The bomb is submerged in a known mass of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited via an electrical fuse.

-

The temperature change of the water is monitored until a stable final temperature is reached.

-

-

Data Analysis: The heat released by the combustion reaction is calculated from the temperature rise of the water and the heat capacity of the calorimeter system.[6][9] The standard enthalpy of combustion is then determined per mole of the substance.

2.3. Transpiration Method for Vapor Pressure and Enthalpy of Sublimation

The vapor pressure of this compound at different temperatures can be measured using the transpiration method, which allows for the determination of the enthalpy of sublimation (Δsub H°).[11][12]

-

Apparatus: A transpiration apparatus consisting of a temperature-controlled saturator, a carrier gas flow control system, and a cold trap.

-

Procedure:

-

A known mass of purified this compound is placed in the saturator.

-

A stream of an inert carrier gas (e.g., nitrogen or argon) is passed over the sample at a constant, slow flow rate.[11]

-

The carrier gas becomes saturated with the vapor of the compound.

-

The vapor is transported to a cold trap where it condenses.

-

The mass of the condensed vapor is determined.

-

The experiment is repeated at various temperatures.

-

-

Data Analysis: The vapor pressure at each temperature is calculated from the mass of the transported substance, the volume of the carrier gas, and the temperature. The enthalpy of sublimation is then derived from the Clausius-Clapeyron equation by plotting the natural logarithm of the vapor pressure against the inverse of the temperature.

Computational Thermochemistry Protocols

Computational chemistry provides a powerful tool for estimating thermochemical data, especially when experimental measurements are challenging.

3.1. Gaussian-4 (G4) Theory

G4 theory is a high-accuracy composite quantum chemical method for calculating thermochemical properties.[13][14][15][16]

-

Procedure:

-

The molecular geometry of this compound is optimized using the B3LYP density functional theory (DFT) method with the 6-31G(2df,p) basis set.[13][16]

-

Harmonic vibrational frequencies are calculated at the same level of theory to obtain the zero-point vibrational energy (ZPVE).

-

A series of single-point energy calculations are performed at higher levels of theory (e.g., CCSD(T)) and with larger basis sets.[13][16]

-

These energies are then combined in an additive manner to extrapolate to the complete basis set limit and to account for various electronic correlation effects.[13]

-

3.2. Density Functional Theory (DFT)

DFT methods, particularly with the B3LYP hybrid functional, offer a good balance between accuracy and computational cost for thermochemical calculations of organic molecules.[17][18][19][20]

-

Procedure:

-

The geometry of this compound is optimized using the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)).

-

Vibrational frequency analysis is performed to confirm the structure is a true minimum on the potential energy surface and to calculate the thermal corrections to the enthalpy and Gibbs free energy.

-

The standard enthalpy of formation can then be calculated using atomization or isodesmic reaction schemes.

-

Stability of this compound

The stability of this compound is influenced by its molecular structure, which includes two aromatic rings, an amine linkage, and a methoxy group.

4.1. Thermal Decomposition

At elevated temperatures, decomposition is likely to occur. The N-phenyl bond and the methoxy group are potential sites for initial bond cleavage. The specific decomposition products would need to be identified through techniques like thermogravimetric analysis coupled with mass spectrometry (TGA-MS).

4.2. Oxidative Stability

The aniline moiety is susceptible to oxidation. The presence of the electron-donating methoxy group can further activate the aromatic ring, making it more prone to oxidation.[21] Oxidation can lead to the formation of colored impurities and degradation products. Exposure to air and light should be minimized to prevent oxidative degradation.

4.3. Chemical Stability

The aromatic rings can undergo electrophilic substitution reactions. For instance, nitration of similar compounds has been reported, suggesting that this compound could react with nitrating agents.[22] The amine nitrogen can also act as a nucleophile.

Workflow for Thermochemical and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive thermochemical and stability characterization of this compound.

References

- 1. p-Anisidine - Wikipedia [en.wikipedia.org]

- 2. Benzenamine, 4-methoxy- [webbook.nist.gov]

- 3. p-Anisidine 4-Methoxyaniline [sigmaaldrich.com]

- 4. 3.imimg.com [3.imimg.com]

- 5. carlroth.com [carlroth.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. online-learning-college.com [online-learning-college.com]

- 9. savemyexams.com [savemyexams.com]

- 10. learnable.education [learnable.education]

- 11. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Investigation of Gaussian4 theory for transition metal thermochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]